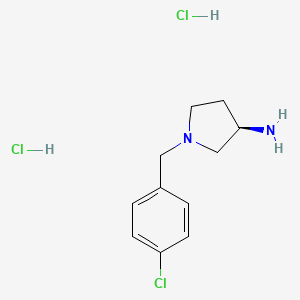

(R)-1-(4-氯苄基)吡咯烷-3-胺二盐酸盐

描述

“®-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride” is a chemical compound with the formula C11H15ClN2・2HCl . It is primarily used for research and development .

Molecular Structure Analysis

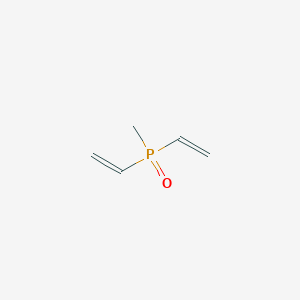

The molecular weight of “®-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride” is 283.63 . The SMILES representation of the molecule isC1CN (C [C@@H]1N)CC2=CC=C (C=C2)Cl.Cl.Cl . Physical And Chemical Properties Analysis

“®-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride” is a substance with the CAS No. 226249-94-1 . More detailed physical and chemical properties are not available in the search results.科学研究应用

合成与结构分析

(R)-1-(4-氯苄基)吡咯烷-3-胺二盐酸盐与吡咯烷和吡咯衍生物有关,这些衍生物在各种化学合成过程中至关重要:

- 吡咯衍生物的合成:吡咯体系由于其芳香特性和氮电子的广泛离域,是血红素和叶绿素等重要生物分子中的基本结构单元。吡咯衍生物通过胺与含羰基化合物缩合合成,包括克诺尔、汉奇和帕尔-克诺尔合成等变体 (Anderson & Liu, 2000)。

- 吡咯啉水合物的原位结晶:3-吡咯啉(2,5-二氢吡咯)水合物已原位结晶,揭示了复杂的结构细节。这些水合物表现出显着的氢键,有助于理解吡咯啉化合物中的分子相互作用和结构稳定性 (Rzepiński et al., 2016)。

化学表征和络合物形成

该化合物在各种化学络合物的研究和形成中也很重要:

- 与钴形成络合物:反式-[Co(III)(bpb)(胺)2]X络合物,包括基于吡咯烷的络合物,已被合成和表征,提供了对络合物形成和分子相互作用的见解。结构细节提供了有关分子排列和氢键模式的宝贵数据 (Amirnasr et al., 2002)。

- 基于吡咯烷的配体系统:对[CoIII(salophen)(胺)2]ClO4络合物的研究,重点是吡咯烷作为配体,提供了有关分子相互作用和结构细微差别的宝贵信息,对于理解配体行为和络合物稳定性至关重要 (Amirnasr et al., 2001)。

有机合成与结构转化

(R)-1-(4-氯苄基)吡咯烷-3-胺二盐酸盐在有机合成中至关重要,可用于创建复杂的分子结构:

- 吡咯烷的1,3-偶极环加成:该化合物参与对映体纯吡咯烷的合成,展示了其在有机合成和创建具有明确立体化学的复杂分子结构中的重要性 (Udry et al., 2014)。

- C-H官能化和氧化还原环化:吡咯烷等环胺会发生氧化还原环化,突出了其在复杂化学转化和新型分子结构创建中的作用 (Kang et al., 2015)。

安全和危害

According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes . In case of fire, use appropriate extinguishing media suitable for surrounding facilities .

属性

IUPAC Name |

(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRZMXYRBJTLPZ-NVJADKKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=C(C=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)CC2=CC=C(C=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2603752.png)

![1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2603755.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2603756.png)

![4-Amino-6-methyl-3-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2603760.png)

![3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2603763.png)

![2-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2603767.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2603774.png)